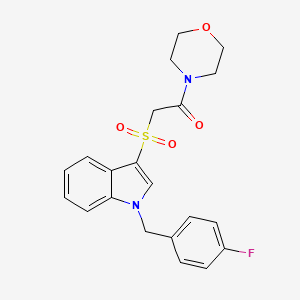

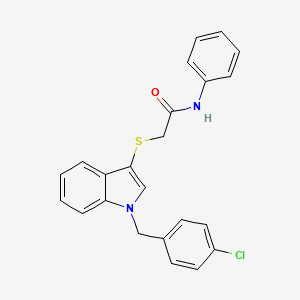

![molecular formula C7H11ClN2O2 B2740098 octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride CAS No. 1384431-35-9](/img/structure/B2740098.png)

octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3-dione . It has been studied for its potential analgesic and sedative activity . It’s also an intermediate in the synthesis of moxifoxacin .

Synthesis Analysis

The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3-dione has been reported . The synthesis involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives has been studied . The chemical structure of the obtained final products is presented in the referenced paper .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been studied . The reactions involve the conversion of intermediates to the final product .Wissenschaftliche Forschungsanwendungen

Analgesic and Sedative Activity

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been investigated for their potential analgesic and sedative effects . In animal studies, these compounds demonstrated analgesic activity in both the “hot plate” and “writhing” tests. Notably, some imides were more effective than aspirin, and two even matched the potency of morphine. Additionally, these compounds exhibited sedative properties by inhibiting locomotor activity and prolonging thiopental-induced sleep. Researchers continue to explore the relationship between the chemical structure of these imides and their analgesic and sedative properties.

Aldose Reductase Inhibition

Studies have highlighted the broad-spectrum activity of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, including inhibition of aldose reductase . Aldose reductase plays a role in diabetic complications, making this inhibition relevant for managing disorders associated with elevated blood glucose levels.

Potential Treatment for Hyperglycemia

Derivatives of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione may find application in preventing and treating hyperglycemia-related conditions, such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance . These compounds could contribute to better glucose control and improve patients’ quality of life.

Solid-State Polymorphism Studies

Researchers have synthesized new derivatives of 3,4-pyridinedicarboximide, including octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione. These compounds were studied for their thermal stability and solid-state polymorphism . Understanding their behavior in different forms is crucial for pharmaceutical applications.

Antiviral, Antibacterial, and Antifungal Activity

While not specific to octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, related pyrrolo[3,4-c]pyridine derivatives have shown promise as antiviral, antibacterial, and antifungal agents . Their potential in combating infectious diseases warrants further investigation.

Cardiovascular and Hypertension Research

Given the compound’s diverse properties, it’s worth exploring its effects on cardiovascular health and hypertension. While direct evidence is lacking, the structural features of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione suggest potential interactions with relevant biological targets .

Wirkmechanismus

Target of Action

Similar compounds have shown potential analgesic and sedative activity , suggesting they may interact with pain and sleep regulation pathways in the body.

Mode of Action

It’s suggested that the compound’s analgesic potency may be influenced by the presence of different substituents in its chemical structure .

Biochemical Pathways

Similar compounds have shown to inhibit locomotor activity in mice and prolong the duration of thiopental sleep , indicating potential effects on neurological pathways.

Result of Action

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride has been associated with potential analgesic and sedative effects . In tests, all imides of this compound were more active in the “writhing” test than aspirin, and two of them were similar to morphine . Additionally, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

Eigenschaften

IUPAC Name |

3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXYBPKPUWKNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

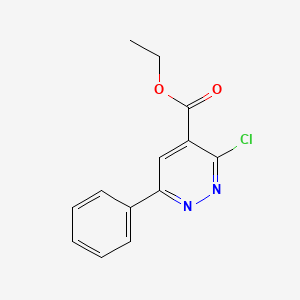

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)

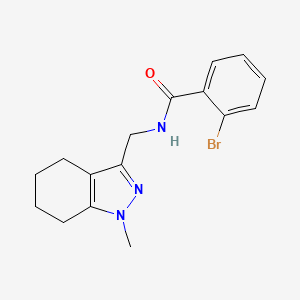

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

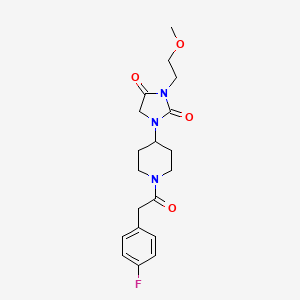

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)